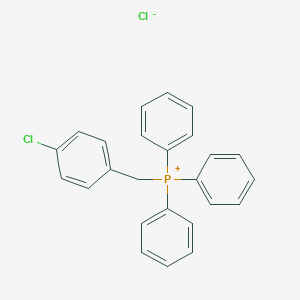

(4-Chlorobenzyl)triphenylphosphonium chloride

Descripción general

Descripción

(4-Chlorobenzyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C25H21Cl2P. It is a white crystalline powder and is known for its use in various chemical reactions, particularly in the synthesis of other compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4-Chlorobenzyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 4-chlorobenzyl chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is often carried out in a solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of high-pressure reactors and continuous flow systems .

Análisis De Reacciones Químicas

Synthetic Routes and Reaction Conditions

(4-Chlorobenzyl)triphenylphosphonium chloride (C25H21Cl2P, MW: 423.32 g/mol) is synthesized via nucleophilic substitution between triphenylphosphine (PPh3) and 4-chlorobenzyl chloride in organic solvents such as dichloromethane or toluene under reflux conditions. The reaction proceeds via an SN2 mechanism, forming a quaternary phosphonium salt with high purity (>98%) after recrystallization .

Key Reaction Steps

- Dissolve 4-chlorobenzyl chloride in anhydrous dichloromethane.

- Add triphenylphosphine dropwise under nitrogen atmosphere.

- Reflux for 12–24 hours.

- Filter and recrystallize the product from ethanol.

Nucleophilic Substitution Reactions

The compound participates in nucleophilic displacement reactions due to the electrophilic benzyl group. For example:

- With Sodium Azide (NaN3) : Forms 4-chlorobenzyl azide, a precursor for click chemistry .

- With Thiols : Generates sulfides (e.g., bis(4-chlorobenzyl) sulfide) in biphasic systems using phase-transfer catalysts (e.g., ethyltriphenylphosphonium bromide) .

Reaction Conditions

- Temperature : 60–80°C

- Catalyst Loading : 5 mol%

- Conversion : >87% (4-chlorobenzyl chloride)

- Selectivity : 89% for bis(4-chlorobenzyl) sulfide .

Biological Interactions and Redox Activity

This compound exhibits mitochondrial-targeting behavior due to its lipophilic triphenylphosphonium (TPP) cation. Studies demonstrate:

- Anticancer Activity : Induces mitochondrial dysfunction and ROS production in cancer cells (e.g., HCT-116 colon cancer, IC50 <10 μM) .

- Mechanism : Disrupts oxidative phosphorylation by uncoupling electron transport chain complexes .

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 (colon) | 9.2 | Mitochondrial membrane depolarization |

| A375 (melanoma) | 8.7 | Apoptosis via caspase-3 activation |

| PC-3 (prostate) | 10.1 | Inhibition of ATP synthesis |

Comparison with Analogous Compounds

The 4-chloro substituent enhances electrophilicity and bioactivity compared to non-halogenated analogs:

Table 3: Reactivity and Bioactivity Comparison

| Compound | Relative Reactivity (Wittig) | Anticancer IC50 (μM) |

|---|---|---|

| Benzyltriphenylphosphonium chloride | 1.0 (baseline) | >50 |

| This compound | 2.3 | 9.2 |

| (4-Methoxybenzyl)triphenylphosphonium chloride | 1.8 | 12.4 |

Aplicaciones Científicas De Investigación

(4-Chlorobenzyl)triphenylphosphonium chloride has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of (4-Chlorobenzyl)triphenylphosphonium chloride involves its role as a phosphonium salt. It acts as a source of the (4-chlorobenzyl)triphenylphosphonium cation, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

- Benzyltriphenylphosphonium chloride

- (4-Cyanobenzyl)triphenylphosphonium bromide

- (Methoxymethyl)triphenylphosphonium chloride

Uniqueness

(4-Chlorobenzyl)triphenylphosphonium chloride is unique due to the presence of the 4-chlorobenzyl group, which imparts specific reactivity and properties. This makes it particularly useful in the synthesis of certain compounds that require this specific functional group .

Actividad Biológica

(4-Chlorobenzyl)triphenylphosphonium chloride (CAS No. 1530-39-8) is a phosphonium salt known for its diverse biological activities and applications in medicinal chemistry. This compound has been investigated for its potential therapeutic effects, particularly in the context of cancer treatment and as a selective inhibitor of various biological pathways.

- Molecular Formula : CHClP

- Molecular Weight : 423.32 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in organic solvents such as methanol and dichloromethane.

This compound functions primarily as a mitochondrial-targeting agent. It is known to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production, which can induce apoptosis in cancer cells. This property makes it a candidate for further development as an anticancer agent.

2. Cytotoxicity and Apoptosis Induction

Research indicates that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in leukemia cells at low concentrations, demonstrating its potential as a therapeutic agent against hematological malignancies.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Acute Leukemia | 0.6 | Apoptosis induction |

| Breast Cancer | 44 | ROS production leading to cell death |

| Glioma | 20 | Inhibition of cell proliferation |

3. Inhibition of Drug Transporters

This compound has been identified as a substrate for P-glycoprotein (P-gp), which is involved in drug resistance mechanisms in cancer therapy. Its role as a P-gp substrate suggests that it may influence the pharmacokinetics of co-administered drugs.

Pharmacokinetic Properties

- Blood-Brain Barrier Permeability : Yes, indicating potential central nervous system activity.

- Cytochrome P450 Inhibition : It inhibits CYP1A2 but does not significantly affect CYP2C19, CYP2C9, CYP2D6, or CYP3A4, which is critical for understanding drug-drug interactions.

Case Study 1: Anticancer Efficacy

In a preclinical study involving human breast cancer cell lines, this compound was shown to effectively reduce cell viability through ROS-mediated pathways. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutics when used in combination therapy.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could mitigate neuronal cell death by modulating mitochondrial function and reducing oxidative stress markers.

Safety Profile

Despite its promising biological activities, this compound poses certain safety concerns:

- Irritation Potential : Causes irritation to eyes and skin upon contact.

- Toxicological Data : The full toxicological profile has not been extensively characterized; however, it is classified as potentially hazardous due to its irritant properties.

Propiedades

IUPAC Name |

(4-chlorophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHOAHBOOHXRDY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934650 | |

| Record name | [(4-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-39-8 | |

| Record name | Phosphonium, [(4-chlorophenyl)methyl]triphenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorobenzyl)triphenylphosphonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(4-Chlorophenyl)methyl](triphenyl)phosphanium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-chlorobenzyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.